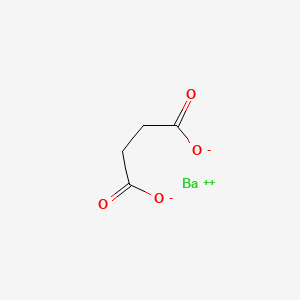
Barium succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium succinate: is an inorganic compound with the chemical formula Ba(C₄H₄O₄) . It is a salt formed from barium and succinic acid. This compound is known for its crystalline structure and is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium succinate can be synthesized through a controlled chemical reaction method. One common approach involves the reaction of barium chloride with succinic acid in an aqueous medium. The reaction typically proceeds as follows:
BaCl2+C4H6O4→Ba(C4H4O4)+2HCl
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The resulting this compound is then purified and crystallized for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Barium succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium fumarate.
Reduction: It can be reduced under specific conditions to yield other barium compounds.
Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands, such as phosphates or nitrates, can be used in substitution reactions.
Major Products Formed:
Oxidation: Barium fumarate
Reduction: Other barium compounds
Substitution: Barium salts with different ligands
Aplicaciones Científicas De Investigación
Chemistry: Barium succinate is used in the synthesis of other barium compounds and as a precursor in various chemical reactions. Its crystalline structure makes it valuable in crystallography studies.
Biology: In biological research, this compound is used to study the effects of barium ions on biological systems. It is also used in the preparation of barium-based contrast agents for imaging studies.
Medicine: this compound is used in the development of pharmaceuticals and as a component in certain medical imaging agents.
Industry: In industrial applications, this compound is used in the production of ceramics, glass, and other materials. Its unique properties make it valuable in the manufacturing of electronic components and other specialized products.
Mecanismo De Acción
The mechanism of action of barium succinate involves the interaction of barium ions with various molecular targets. Barium ions can interact with cellular components, affecting ion channels and transporters. This interaction can lead to changes in cellular function and signaling pathways. The succinate component can also participate in metabolic pathways, contributing to the overall effects of the compound.
Comparación Con Compuestos Similares
- Barium fumarate
- Barium malate
- Barium tartrate
- Barium citrate
Comparison: Barium succinate is unique due to its specific crystalline structure and the properties imparted by the succinate ligand. Compared to other barium salts, this compound has distinct solubility and reactivity characteristics, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
5908-80-5 |
|---|---|
Fórmula molecular |
C4H4BaO4 |
Peso molecular |
253.40 g/mol |
Nombre IUPAC |
barium(2+);butanedioate |
InChI |
InChI=1S/C4H6O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
Clave InChI |
HFAQXXPQBRIXGD-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


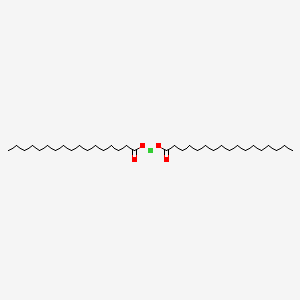
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
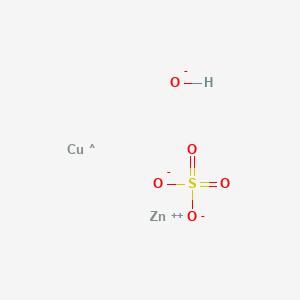
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
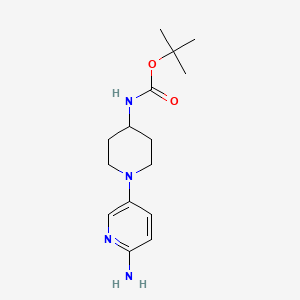
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
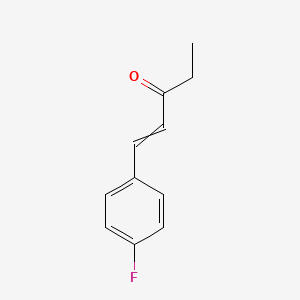
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
